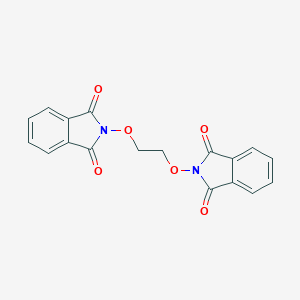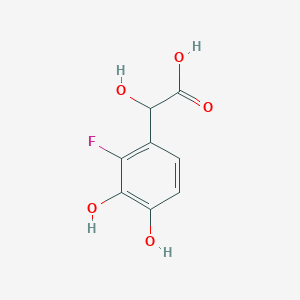
Isopropyl 2-Isopropylphenyl Ether
Overview
Description
Isopropyl 2-Isopropylphenyl Ether, also known as 2-Isopropylphenyl Ether, is a synthetic chemical compound with a molecular formula of C9H14O. It is an ether derivative of isopropylphenol and is used in a variety of applications. It is a colorless liquid with a low boiling point and a sweet, ether-like odor. It is mainly used as a solvent in the pharmaceutical industry and as an intermediate in the production of various chemicals.
Scientific Research Applications
Catalytic Synthesis and Selectivity Engineering : Isopropyl 2-Isopropylphenyl Ether is involved in the catalytic synthesis of important compounds. For instance, its role in the isopropylation of phenol over specific catalysts is crucial for producing propofol, a significant drug. The selectivity to different isopropylphenol derivatives depends on various parameters like the alkylating agent, catalyst type, and temperature. The intricate reaction kinetics and mechanisms in these processes have been a subject of extensive research (Yadav & Salgaonkar, 2005).
Reactions with Alcohols and Molecular Sieves : Research has explored the isopropylation of m-cresol with isopropyl alcohol using Al–MCM-41 molecular sieves. This process results in the formation of various compounds, including isopropyl-3-methylphenyl ether, highlighting the potential of molecular sieves in chemical synthesis (Umamaheswari, Palanichamy, & Murugesan, 2002).
Distillation Methods for Separation : In the production of isopropyl alcohol, diisopropyl ether (a derivative of this compound) appears as a byproduct. Research into the optimal separation methods of this binary azeotrope has been conducted, comparing techniques like pressure-swing distillation and extractive distillation (Luo et al., 2014).
Synthesis of Hypervalent Iodine(V) Oxidizing Reagents : The preparation of 2-iodylphenol ethers, including 1-iodyl-2-isopropoxybenzene, has been studied. These compounds have been used as oxidizing reagents, demonstrating the versatility of isopropylphenyl ethers in chemical synthesis and reactivity studies (Koposov et al., 2006).
Antifungal Activity in Agricultural Applications : Derivatives of isopropylphenyl, including this compound, have been synthesized and tested for antifungal activities against various plant pathogenic fungi. This research has implications for developing new agricultural fungicides and plant protection strategies (장도연 et al., 2007).
Photophysical Properties in Dye Synthesis : Studies on crown-ether-substituted 3-styrylBODIPY dyes with a 4-isopropylphenyl group have investigated the effects of Na+ ions on photophysical properties. This research is significant for developing new materials with specific optical properties (Stone et al., 2018).
Mechanism of Action
Target of Action
Isopropyl 2-Isopropylphenyl Ether, also known as 1-isopropoxy-2-isopropylbenzene, is primarily used as a rearrangement catalyst for the preparation of o-alkylated phenols . It is also used in the preparation of potent subtype-selective retinoid x receptor (RXR) agonists . The primary targets of this compound are therefore the enzymes and proteins involved in these processes.
Mode of Action
The compound interacts with its targets by acting as a catalyst, facilitating the rearrangement of isopropoxybenzene to produce o-alkylated phenols . When used in the preparation of RXR agonists, it likely contributes to the chemical structure of the final product, influencing its ability to bind to and activate the receptor .
Biochemical Pathways
Given its use in the preparation of rxr agonists, it can be inferred that it plays a role in the retinoid signaling pathway . This pathway is crucial for a variety of biological processes, including cell differentiation, apoptosis, and homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific use. As a catalyst for the preparation of o-alkylated phenols, it facilitates the production of these compounds, which have various uses in industry and research . When used in the preparation of RXR agonists, it contributes to the production of compounds that can activate the retinoid x receptor, potentially influencing a variety of cellular processes .
Properties
IUPAC Name |
1-propan-2-yl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXDDAHZRPCKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162487 | |
| Record name | Isopropyl 2-isopropylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14366-59-7 | |
| Record name | Isopropyl 2-isopropylphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 2-isopropylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL 2-ISOPROPYLPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F1M70H01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


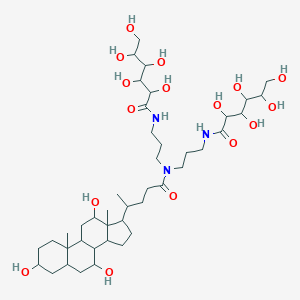

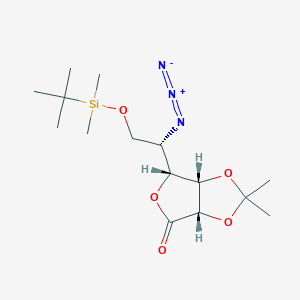
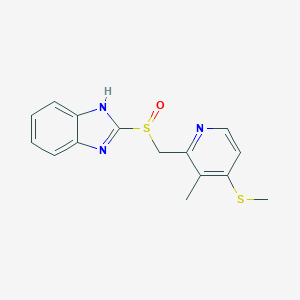
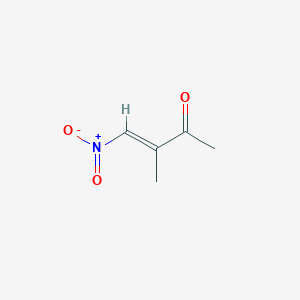
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

